Aestivophoenin A
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Overview
Description
Aestivophoenin A is a natural product found in Kitasatospora purpeofusca with data available.
Scientific Research Applications
Wound Healing and Antioxidant Properties : Aloe-emodin has been shown to exhibit healing properties and antioxidative defense mechanisms. It was observed to have healing effects on wounded skin in mice, attributed to its anti-oxidative properties (Rodrigues et al., 2018).
Enhanced Drug Delivery for Anticancer Applications : Research on surface-functionalized polyethylene glycol liquid crystalline nanoparticles of Aloe-emodin indicates its potential in enhancing water solubility and enabling anticancer usage, suggesting its application in cancer treatment (Freag et al., 2016).
Anticancer Activity Against Neuroectodermal Tumors : Aloe-emodin has demonstrated specific antineoplastic activity against human neuroectodermal tumors in mice, suggesting its potential as a lead antitumor drug (Pecere et al., 2000).
Nephroprotective Effects : The aqueous leaf extract of Aloe barbadensis, containing Aloe-emodin, has shown protective effects against nephrotoxicity induced by certain drugs, indicating its potential for the treatment of drug-induced nephrotoxicity (Chatterjee et al., 2012).
Anti-angiogenic Effects : Aloe-emodin has been identified as an anti-angiogenic compound, inhibiting endothelial cell proliferation and affecting the secretion of certain enzymes involved in the angiogenic process (Cárdenas et al., 2006).
Antimicrobial and Antioxidant Potentials : The aqueous extract of Connarus favosus, containing Aloe-emodin, exhibited significant antioxidant and antimicrobial potentials, which could be attributed to its high phenolic content (Silva et al., 2016).
Effects on Periodontitis : Aloe-emodin has been found to reduce alveolar bone loss and inflammation in a Porphyromonas gingivalis-induced periodontitis rat model, suggesting its therapeutic potential against periodontal disease (Yang et al., 2022).
Properties
Molecular Formula |
C31H32N2O7 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 7-benzoyl-5-(3-methylbut-2-enyl)-10H-phenazine-1-carboxylate |
InChI |
InChI=1S/C31H32N2O7/c1-17(2)14-15-33-23-11-7-10-21(30(38)40-31-29(37)28(36)26(34)18(3)39-31)25(23)32-22-13-12-20(16-24(22)33)27(35)19-8-5-4-6-9-19/h4-14,16,18,26,28-29,31-32,34,36-37H,15H2,1-3H3/t18-,26-,28+,29+,31-/m0/s1 |
InChI Key |
RUHDXYLYIPBNAE-MGGIVOGCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=C3C(=CC=C2)N(C4=C(N3)C=CC(=C4)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=C3C(=CC=C2)N(C4=C(N3)C=CC(=C4)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O |
Synonyms |
aestivophoenin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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